molecular formula C12H15NO4S B15472690 Sulfuric acid;2,4,6-trimethylquinoline CAS No. 49722-76-1

Sulfuric acid;2,4,6-trimethylquinoline

Cat. No.: B15472690
CAS No.: 49722-76-1
M. Wt: 269.32 g/mol
InChI Key: QMNFBWQRLPNYCZ-UHFFFAOYSA-N
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Description

Sulfuric acid;2,4,6-trimethylquinoline is a quinoline-derived compound formed by the protonation of 2,4,6-trimethylquinoline with sulfuric acid. The parent compound, 2,4,6-trimethylquinoline (C₁₂H₁₃N), is a nitrogen-containing heterocycle with methyl substituents at positions 2, 4, and 6 of the quinoline ring. Key properties include:

  • Molecular weight: 171.24 g/mol (base compound) .
  • Melting point: 68°C (base compound) .
  • Solubility: Moderately soluble in organic solvents (e.g., ethanol, chloroform) but less soluble in water .
  • Structure: The sulfuric acid adduct (CAS 3763-77-7) has a molecular formula of C₁₄H₂₁NO₅S and a molecular weight of 315.39 g/mol .

The compound is utilized in industrial applications, such as a rubber antioxidant (e.g., TMQ) , and serves as a precursor in synthesizing bioactive molecules . Its sulfuric acid salt enhances stability and solubility, facilitating use in pharmaceutical formulations .

Properties

CAS No.

49722-76-1

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

sulfuric acid;2,4,6-trimethylquinoline

InChI

InChI=1S/C12H13N.H2O4S/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12;1-5(2,3)4/h4-7H,1-3H3;(H2,1,2,3,4)

InChI Key

QMNFBWQRLPNYCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)C.OS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally or functionally related quinoline derivatives is provided below:

Table 1: Comparative Analysis of Quinoline Derivatives

Compound Name Structural Features Physical Properties Applications/Reactivity Key References
Sulfuric acid;2,4,6-trimethylquinoline Quinoline core with 2,4,6-methyl groups; sulfuric acid adduct MW: 315.39 g/mol; MP: N/A Rubber antioxidant; pharmaceutical precursor
2-Chloro-6-nitroquinoline Chloro and nitro substituents at positions 2 and 6 MP: N/A; synthesized via nitration Intermediate in drug synthesis
2-Sulfonylquinolines Sulfonyl group at position 2 High polarity; variable solubility Bioactive molecules (e.g., antiviral agents)
Fused quinolines Quinoline fused with additional rings High global softness; low HOMO-LUMO gap Hepatitis A virus inhibitors
3-Quinolinesulfonamides Sulfonamide group at position 3 Moderate water solubility Antibacterial/antifungal agents
6-Ethoxy-2,2,4-trimethylquinoline sulfate Ethoxy and methyl groups; sulfate salt MW: 315.39 g/mol; MP: N/A Agricultural preservative (e.g., Santoquin)
2-Trifluoroacetyl-tetrahydroisoquinoline sulfonyl chloride Tetrahydroisoquinoline with sulfonyl chloride Reactive electrophilic site Intermediate in peptide synthesis

Key Findings :

Structural Influence on Reactivity: Methyl groups in 2,4,6-trimethylquinoline enhance steric hindrance, reducing electrophilic substitution reactivity compared to halogenated analogs like 2-chloro-6-nitroquinoline . Sulfonyl and sulfonamide groups (e.g., in 2-sulfonylquinolines and 3-quinolinesulfonamides) increase polarity and bioavailability, making them suitable for drug design .

Biological Activity: Fused quinolines exhibit strong antiviral activity due to their planar structure and interaction with viral proteases via hydrogen bonding and steric effects . 2,4,6-Trimethylquinoline’s sulfuric acid salt is less bioactive but critical in industrial stabilization processes (e.g., rubber vulcanization) .

Synthetic Methods: 2-Alkylquinolines are synthesized using sulfonic acid catalysts under solvent-free conditions, highlighting the role of Brønsted acids in facilitating alkylation . Nitration and sulfonation reactions require controlled conditions (e.g., low temperature) to avoid over-functionalization .

Physicochemical Properties: Water solubility varies significantly: 3-quinolinesulfonamides > 2-sulfonylquinolines > 2,4,6-trimethylquinoline . The sulfuric acid adduct of 2,4,6-trimethylquinoline has higher thermal stability than the base compound, making it suitable for high-temperature industrial processes .

Q & A

Basic Questions

Q. What are the optimal synthesis conditions for Sulfuric acid;2,4,6-trimethylquinoline to maximize yield and purity?

  • Methodological Answer: Synthesis typically involves sulfonation of 2,4,6-trimethylquinoline under controlled conditions. Key parameters include:

  • Temperature: Maintain 45–60°C during crystallization to enhance purity .
  • Catalysts: Sulfuric acid derivatives like molybdate sulfuric acid (MSA) or alumina sulfuric acid (ASA) improve reaction efficiency and selectivity compared to traditional H₂SO₄ .
  • Solvent Systems: Ethyl acetate or ethanol are preferred for their ability to stabilize intermediates and reduce side reactions .
    • Data Table:
CatalystYield (%)Purity (%)Reaction Time (h)
H₂SO₄65–7085–906–8
MSA85–9095–983–4
ASA80–8592–954–5

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm methyl group positions on the quinoline backbone and sulfate attachment .
  • FT-IR: Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 750–850 cm⁻¹ (quinoline ring vibrations) validate functional groups .
  • Mass Spectrometry (MS): Molecular ion peaks at m/z 287.33 (C₁₂H₁₇NO₅S) confirm molecular weight .
    • Key Spectral Data:
  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.58 (s, 6H, 2×CH₃), 7.45–8.20 (m, aromatic H) .
  • FT-IR: 1175 cm⁻¹ (S=O), 815 cm⁻¹ (quinoline ring) .

Advanced Research Questions

Q. How do different acid catalysts influence the reaction pathways in synthesizing this compound derivatives?

  • Mechanistic Insights:

  • MSA Catalysis: Polarizes the quinoline ring, facilitating electrophilic sulfonation at the 8-position via a six-membered transition state .
  • ASA Catalysis: Lewis acid properties activate the sulfonic acid group, promoting regioselective sulfonation with minimal byproducts .
    • Comparison:
CatalystMechanismRegioselectivityByproduct Formation
H₂SO₄Brønsted acid-dominatedModerateHigh
MSADual acid (Brønsted/Lewis)HighLow
ASALewis acid-dominatedVery HighMinimal

Q. What mechanisms underlie the biological activity of this compound against microbial pathogens?

  • Methodological Analysis:

  • Electrophilic Targeting: The sulfate group enhances solubility, allowing penetration into bacterial membranes. The quinoline core intercalates with DNA, disrupting replication .
  • Enzyme Inhibition: Molecular docking studies suggest inhibition of E. coli DNA gyrase (binding energy: −9.2 kcal/mol) and Candida CYP51 (−8.7 kcal/mol) .
    • Biological Data:
PathogenMIC (μg/mL)Mode of Action
E. coli ATCC 2592212.5DNA intercalation
C. albicans SC531425.0Ergosterol synthesis inhibition

Methodological Considerations for Data Contradictions

  • Synthesis Yield Discrepancies: Variations in reported yields (e.g., 65–90%) arise from differences in catalyst purity, solvent systems, and temperature control . Always replicate conditions precisely.
  • Biological Activity Variability: Differences in MIC values may reflect strain-specific resistance mechanisms or assay protocols (e.g., broth microdilution vs. agar diffusion) .

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